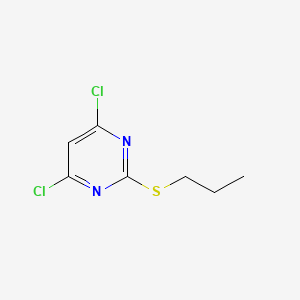

4,6-Dichloro-2-(propylthio)pyrimidine

説明

BenchChem offers high-quality 4,6-Dichloro-2-(propylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(propylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4,6-dichloro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSKUPWUDKTHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4,6-Dichloro-2-(propylthio)pyrimidine chemical properties

An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidine and its Derivatives: Key Intermediates in Modern Drug Synthesis

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class of heterocyclic compounds, 4,6-dichloro-2-(propylthio)pyrimidine and its functionalized derivatives have emerged as critical intermediates, particularly in the synthesis of advanced pharmaceuticals. Their unique substitution pattern provides a versatile platform for constructing complex molecular architectures.

This technical guide offers a comprehensive overview of the chemical properties, synthesis, and applications of key 4,6-dichloro-2-(propylthio)pyrimidine derivatives, with a particular focus on their role as precursors to the antiplatelet drug, Ticagrelor. For researchers and professionals in drug development, a deep understanding of these building blocks is essential for process optimization, impurity profiling, and the discovery of novel therapeutic agents. The discussion will primarily focus on the 5-nitro and 5-amino derivatives, which are the most industrially relevant compounds in this family.

Physicochemical Properties

The physicochemical properties of the key derivatives of 4,6-dichloro-2-(propylthio)pyrimidine are summarized below. These properties are fundamental to their handling, reactivity, and purification.

| Property | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |

| CAS Number | 145783-14-8[1][2] | 145783-15-9[3][4] |

| Molecular Formula | C₇H₇Cl₂N₃O₂S[1][2] | C₇H₉Cl₂N₃S[3][4] |

| Molecular Weight | 268.12 g/mol [1][2] | 238.14 g/mol [3][4] |

| Appearance | Colorless or yellow oily liquid[1] | Light pink to dark brown liquid or semi-solid[3] |

| Solubility | Soluble in dichloromethane, chloroform, dimethyl sulfoxide, ethyl acetate; insoluble in water[1]. | No specific data available, but used in solvents like tert-Butyl methyl ether[3]. |

Synthesis and Manufacturing

The industrial synthesis of these critical pyrimidine intermediates is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The general pathway involves the construction of the pyrimidine ring, followed by functional group manipulations.

Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

A common route to this key intermediate begins with the formation of a substituted pyrimidine ring, followed by nitration and chlorination.

Step-by-step Protocol:

-

Ring Formation and Alkylation: The synthesis often starts from 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine). This is achieved through the condensation of dimethyl malonate and thiourea[5]. The resulting 2-thiobarbituric acid is then alkylated using a propyl halide (e.g., bromo-n-propane) in the presence of a base to yield 2-propylthio-pyrimidine-4,6-diol[5][6].

-

Nitration: The 2-propylthio-pyrimidine-4,6-diol is subjected to nitration. A mixture of fuming nitric acid and acetic acid is a common reagent for this step, which introduces a nitro group at the 5-position of the pyrimidine ring, yielding 5-nitro-2-propylthiopyrimidine-4,6-diol[5].

-

Chlorination: The final step is the conversion of the hydroxyl groups at the 4 and 6 positions to chlorides. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce the target compound, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine[6][7]. The product is often obtained as a pale yellow oil after purification[6].

Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

This intermediate is synthesized via the reduction of its nitro precursor.

Step-by-step Protocol:

-

Reduction of the Nitro Group: The 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is dissolved in a suitable solvent, such as tert-butyl methyl ether[3].

-

Catalytic Hydrogenation: The reduction is commonly carried out via catalytic hydrogenation. A catalyst, such as platinum on carbon, is used under a hydrogen atmosphere[8]. Alternative reducing agents like iron powder in acetic acid or sodium dithionite can also be employed[9][10].

-

Work-up and Isolation: After the reaction is complete (typically monitored by techniques like TLC or hydrogen uptake), the catalyst is filtered off. The solvent is then removed under reduced pressure to yield 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[3].

Below is a diagram illustrating the overall synthetic workflow.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4,6-dichloro-2-(propylthio)pyrimidine derivatives stems from the distinct reactivity of their functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, a key reaction for building more complex molecules[11].

The reactivity of these chlorine atoms is significantly enhanced in the 5-nitro derivative due to the strong electron-withdrawing nature of the nitro group[9][12]. This makes the 4 and 6 positions highly electrophilic and prone to attack by nucleophiles. In contrast, the 5-amino derivative possesses a strong electron-donating group, which can modulate the reactivity of the ring and participate in further chemical transformations, such as diazotization or amide bond formation[13].

Application in the Synthesis of Ticagrelor

The primary application of these intermediates is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome[8]. 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a crucial building block in the construction of the triazolopyrimidine core of Ticagrelor[3][8]. The amine group of this intermediate is reacted to form the triazole ring, and one of the chloro groups is displaced by the cyclopropylamine side chain that is characteristic of Ticagrelor[9].

The diagram below illustrates the central role of the 4,6-dichloro-2-(propylthio)pyrimidine scaffold within the final structure of Ticagrelor.

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling 4,6-dichloro-2-(propylthio)pyrimidine and its derivatives.

-

4,6-dichloro-5-nitro-2-(propylthio)pyrimidine: This compound is classified as harmful if swallowed and may cause skin irritation[2]. It is recommended to handle it in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes[14].

-

4,6-dichloro-2-(propylthio)pyrimidin-5-amine: This compound is known to cause skin and serious eye irritation[15]. It may also be harmful if swallowed and may cause long-lasting harmful effects to aquatic life[4][16]. Safe handling practices include using personal protective equipment such as safety goggles and gloves, and ensuring good ventilation[15][16].

It is imperative to consult the latest Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal before working with these compounds.

Conclusion

4,6-dichloro-2-(propylthio)pyrimidine and its nitro and amino derivatives are indispensable intermediates in the pharmaceutical industry. Their well-defined chemical reactivity allows for the efficient construction of complex drug molecules like Ticagrelor. A thorough understanding of their synthesis, properties, and handling is crucial for any scientist or researcher working in the field of drug discovery and development. The continued exploration of the chemistry of these versatile building blocks holds promise for the synthesis of future generations of therapeutic agents.

References

- Google Patents. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine.

-

Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

- Google Patents. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. [Link]

-

PubChem. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]

-

Patsnap. Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-14-8 Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]

- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

PubChem. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]

Sources

- 1. 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | 145783-14-8 [chemicalbook.com]

- 2. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 4. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 8. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 145783-14-8 Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine [xixisys.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-2-(propylthio)pyrimidine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrimidine Core and the Analytical Challenge

The pyrimidine ring is a foundational scaffold in medicinal chemistry and biochemistry, forming the core of nucleobases, vitamins, and a vast array of therapeutic agents with applications as antiviral, anticancer, and antimicrobial drugs.[1][2][3] The precise substitution pattern on this heterocyclic system dictates its biological activity, making unambiguous structure elucidation a critical step in drug discovery, development, and quality control. This guide focuses on the analytical journey to confirm the structure of 4,6-dichloro-2-(propylthio)pyrimidine, a substituted pyrimidine of significant interest.

A Note on the Exemplar Compound: While the primary topic is 4,6-dichloro-2-(propylthio)pyrimidine, publicly available, detailed spectroscopic data is more abundant for its close analog, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9). This compound is a well-documented pharmaceutical intermediate, notably in the synthesis of the antiplatelet agent Ticagrelor.[4][5] To provide a practical, data-driven walkthrough, this guide will use the 5-amino derivative as the primary exemplar for demonstrating the complete analytical workflow. The principles and techniques are directly transferable, and we will include a comparative analysis to highlight the expected spectral differences for the non-aminated target compound. This approach ensures the guide is both scientifically rigorous and grounded in verifiable data.

The modern strategy for structure elucidation is a multi-technique, synergistic approach. No single method provides all the answers; instead, we build a self-validating case by integrating data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.[6][7][8]

Part 1: Foundational Analysis: Establishing Purity and Empirical Formula

Before delving into complex structural mapping, the foundational steps of confirming purity and elemental composition are paramount. These initial data points provide the fundamental constraints for all subsequent analysis.

Chromatographic and Elemental Purity Workflow

The initial workflow ensures the sample is suitable for analysis and provides the first pieces of the structural puzzle.

Caption: Initial analytical workflow for sample purity and formula confirmation.

Elemental Analysis (EA)

Expertise & Experience: Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For halogenated compounds, the percentages of chlorine are typically inferred after the other elements are quantified. This technique is the bedrock of chemical characterization; a mismatch here indicates an incorrect structural hypothesis or a significant impurity.

Experimental Protocol: CHNS Analysis

-

Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide).

-

Weigh approximately 1-2 mg of the dried sample into a tin capsule with high precision.

-

Seal the capsule and place it in the instrument's autosampler.

-

The sample is combusted at ~1000 °C in an oxygen-rich environment, converting elements to their gaseous oxides (CO₂, H₂O, N₂, SO₂).

-

The combustion gases are separated via a chromatographic column and quantified using a thermal conductivity detector.

-

The instrument software calculates the mass percentage of each element.

Data Presentation: Elemental Composition For our exemplar, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (C₇H₉Cl₂N₃S, MW: 238.14 g/mol [9][10]).

| Element | Theoretical Mass % | Experimental Result (Typical) |

| Carbon (C) | 35.30% | 35.35% ± 0.3% |

| Hydrogen (H) | 3.81% | 3.85% ± 0.3% |

| Nitrogen (N) | 17.64% | 17.60% ± 0.3% |

| Sulfur (S) | 13.47% | 13.51% ± 0.3% |

| Chlorine (Cl) | 29.78% | (by difference) |

Part 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to confirm the molecular formula, distinguishing it from other possibilities with the same nominal mass. The fragmentation pattern, in turn, acts as a molecular fingerprint and allows us to deduce the connectivity of structural fragments.

Experimental Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute the stock solution to ~1-10 µg/mL with the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.

-

Perform a tandem MS (MS/MS) experiment by mass-selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation: Isotopic Patterns and Fragmentation The presence of two chlorine atoms creates a highly characteristic isotopic pattern. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This results in an [M+H]⁺ peak, an [M+H+2]⁺ peak (one ³⁷Cl), and an [M+H+4]⁺ peak (two ³⁷Cl) with a distinctive intensity ratio of approximately 9:6:1.

| Ion | Calculated m/z (for C₇H₁₀Cl₂N₃S⁺) | Expected Observation |

| [M+H]⁺ (²x³⁵Cl) | 238.00 | Highest intensity peak in the cluster |

| [M+H+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | 240.00 | ~65% of [M+H]⁺ intensity |

| [M+H+4]⁺ (²x³⁷Cl) | 242.00 | ~10% of [M+H]⁺ intensity |

Proposed Fragmentation Pathway: The fragmentation logic involves the cleavage of the weakest bonds, primarily in the propylthio side chain.

Caption: Proposed ESI-MS/MS fragmentation pathway.

-

Parent Ion ([M+H]⁺, m/z 238/240/242): The protonated molecule.

-

Loss of Propene (C₃H₆): A common fragmentation for propyl ethers and thioethers is the loss of propene via a McLafferty-type rearrangement, leading to a fragment at m/z 196/198/200.

-

Loss of HCN: The pyrimidine ring can subsequently lose a molecule of hydrogen cyanide, a characteristic fragmentation for nitrogenous heterocycles, resulting in a fragment at m/z 169/171.[11]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The combination allows for a complete mapping of the atom-to-atom connectivity.[7]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is common for nitrogen-containing compounds as it can exchange with N-H protons, helping in their identification.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be run.

Data Interpretation for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine: The structure is simple enough to be fully assigned using ¹H and ¹³C NMR. The predicted ¹H NMR data aligns perfectly with the expected structure.[12]

Table: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| 5.85 | broad singlet | 2H | - | -NH₂ | Amine protons, often broad due to quadrupole broadening and exchange. |

| 2.97 | triplet | 2H | 7.2 Hz | -S-CH₂ -CH₂-CH₃ | Adjacent to 2 protons on the next carbon (n+1 rule: 2+1=3, triplet). |

| 1.63 | sextet | 2H | 7.2, 7.4 Hz | -S-CH₂-CH₂ -CH₃ | Adjacent to a total of 5 protons (2 on one side, 3 on the other; 5+1=6, sextet). |

| 0.94 | triplet | 3H | 7.4 Hz | -S-CH₂-CH₂-CH₃ | Adjacent to 2 protons on the next carbon (n+1 rule: 2+1=3, triplet). |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C -S | Carbon in a pyrimidine ring attached to sulfur. |

| ~155 | C -Cl | Carbon in a pyrimidine ring attached to chlorine. |

| ~120 | C -NH₂ | Carbon in a pyrimidine ring attached to the amino group. |

| ~33 | -S -CH₂- | Alkyl carbon attached to sulfur, deshielded. |

| ~22 | -CH₂-CH₂ - | Methylene carbon in the middle of the chain. |

| ~13 | -CH₃ | Terminal methyl carbon, most shielded. |

Comparative Analysis: The Non-aminated Target

For the target compound, 4,6-dichloro-2-(propylthio)pyrimidine , the NMR spectrum would show two key differences:

-

Absence of the -NH₂ Signal: The broad singlet at 5.85 ppm would be absent.

-

Presence of a Pyrimidine Proton: A new signal, a singlet, would appear in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the proton at the C-5 position. This would integrate to 1H.

Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][2] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent corroborative tool. For example, it can instantly confirm the presence of the N-H bonds of the amine and the C-H bonds of the propyl group.

Experimental Protocol: ATR-FTIR

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

Data Interpretation: Characteristic Vibrational Bands Based on extensive literature on pyrimidine derivatives, the following bands are expected[1][13][14]:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Propyl group (-CH₂, -CH₃) |

| 1550 - 1650 | C=N / C=C Ring Stretch | Pyrimidine Ring |

| 1200 - 1350 | C-N Stretch | Aromatic Amine |

| 1050 - 1200 | C=S stretch (contribution) | Thioether linkage to ring |

| 600 - 800 | C-Cl Stretch | Chloro-substituent |

Conclusion: A Self-Validating Structural Narrative

The structure elucidation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is achieved not by a single piece of evidence, but by the seamless corroboration of data from orthogonal techniques.

Caption: A synergistic workflow demonstrating the self-validating nature of structure elucidation.

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.

- CymitQuimica. (n.d.). CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. CymitQuimica.

- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.

- Klivon. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS Number 145783-15-9. Klivon.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate.

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.com.

- ChemicalBook. (n.d.). 4,6-dichloro-2-propylthiopyrimidine-5-amine(145783-15-9) 1H NMR. ChemicalBook.

- iChemical. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9. iChemical.

- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.

- PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information.

- JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.

- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek.

- ChemicalBook. (2025). 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9. ChemicalBook.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.

- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- Hangzhou Jingyan Chemical Co., Ltd. (n.d.). 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9. jyc-chem.com.

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. jetir.org [jetir.org]

- 4. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 5. 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9 [hsppharma.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS Number 145783-15-9 [klivon.com]

- 10. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9 - iChemical [ichemical.com]

- 13. ijirset.com [ijirset.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

4,6-dichloro-2-(propylthio)pyrimidin-5-amine synthesis intermediate

An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate for Ticagrelor

Executive Summary

4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS No. 145783-15-9) is a critical synthesis intermediate in the production of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used as an antiplatelet agent in the treatment of cardiovascular diseases.[1][2] The structural integrity and purity of this pyrimidine derivative are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the prevalent synthesis pathway, process considerations, and analytical validation for this key intermediate, tailored for researchers and process chemists in pharmaceutical development.

Physicochemical Properties

The fundamental properties of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine are summarized below. These characteristics are essential for handling, reaction monitoring, and purification.

| Property | Value | Reference(s) |

| CAS Number | 145783-15-9 | [3] |

| Molecular Formula | C₇H₉Cl₂N₃S | [3] |

| Molecular Weight | 238.14 g/mol | [3] |

| Appearance | Light pink to dark brown liquid or semi-solid | [2] |

| Boiling Point | 334.05 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.44 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

Recommended Synthetic Pathway: A Multi-Step Approach

The most industrially relevant and scalable synthesis route to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine proceeds via its nitro-analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (II) . The overall process begins with the readily available 2-thiobarbituric acid and involves four key transformations: S-alkylation, nitration, chlorination, and a final nitro group reduction.

Caption: Overall synthesis workflow from 2-Thiobarbituric Acid.

Part 1: Synthesis of the Nitro Intermediate (II)

The precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a stable, isolable intermediate. Its synthesis requires careful control over reaction conditions to ensure high yield and purity.

Step 1: S-Alkylation of 2-Thiobarbituric Acid This step introduces the propylthio side chain. The thione tautomer of 2-thiobarbituric acid is deprotonated by a base to form a thiolate anion, which acts as a nucleophile.

-

Mechanism: The thiolate displaces the halide from an n-propyl halide (e.g., bromopropane or iodopropane) via an Sₙ2 reaction.[4][5]

-

Protocol Insight: The reaction is typically run in an aqueous or mixed aqueous/alcoholic medium.[4][5] The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate by facilitating the transfer of the thiolate anion into the organic phase where the alkyl halide resides.[5]

Step 2: Nitration The C-5 position of the pyrimidine ring is activated towards electrophilic substitution.

-

Mechanism: Fuming nitric acid in a solvent like glacial acetic acid provides the nitronium ion (NO₂⁺) electrophile, which attacks the electron-rich C-5 position.[6][7]

-

Protocol Insight: This reaction is highly exothermic and requires strict temperature control (e.g., -5 to 5 °C) to prevent runaway reactions and the formation of undesired byproducts.[7] The product, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, often precipitates from the reaction mixture upon quenching with water.[7]

Step 3: Chlorination The hydroxyl groups are converted to chlorides, which are better leaving groups for subsequent reactions in the synthesis of Ticagrelor.

-

Mechanism: A strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is used.[6][8] The hydroxyl groups are converted into good leaving groups, which are then displaced by chloride ions.

-

Protocol Insight: This reaction must be performed under anhydrous conditions, as POCl₃ reacts violently with water. The reaction is typically heated to reflux to drive it to completion.[5] Post-reaction, the excess POCl₃ is carefully quenched, often with ice water. The chlorinated product is typically an oil and is extracted with an organic solvent.[7]

Part 2: Reduction of the Nitro Intermediate (II) to the Target Amine (I)

This final step is a critical reduction of the nitro group to a primary amine. The choice of reducing agent is crucial and is often determined by scalability, cost, and environmental considerations.

This is a clean and efficient method often favored in industrial settings for its high yield and minimal waste products.

Experimental Protocol:

-

Reactor Setup: A 1 L stainless steel autoclave is charged with tert-Butyl methyl ether (t-BME, 370 g) and 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (94.5 g, 0.35 mol).[1]

-

Catalyst Addition: A suitable catalyst, such as a platinum-vanadium on carbon (Pt/V/C) suspension, is prepared and transferred into the autoclave under an inert nitrogen atmosphere.[1][9]

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically run at elevated temperatures (e.g., 65°C).[1]

-

Monitoring: The reaction progress is monitored by hydrogen uptake. The theoretical uptake is 3 molar equivalents.[1]

-

Work-up: After completion, the reactor is cooled, depressurized, and purged with nitrogen. The catalyst is removed by filtration. The organic filtrate is washed with water to remove any inorganic impurities. The resulting organic phase contains the desired product.[1]

Causality and Expertise:

-

Solvent Choice: t-BME is a good choice due to its relatively low boiling point, making solvent removal easier, and its immiscibility with water, which simplifies the aqueous wash.

-

Catalyst System: While standard catalysts like Palladium on Carbon (Pd/C) can be effective, specialized catalysts like Pt/V/C may be used to improve reaction kinetics and prevent dehalogenation (loss of the chloro-substituents), which is a common side reaction.[9]

-

Process Control: Stirring is continued for several hours after hydrogen uptake ceases to ensure the complete conversion of any reaction intermediates.[1]

This method offers a milder, non-autoclave alternative that is also suitable for large-scale production.[9]

Experimental Protocol:

-

Reaction Setup: To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (II) in a mixed solvent system (e.g., tetrahydrofuran and water), add sodium dithionite (Na₂S₂O₄) portion-wise.[9]

-

Temperature Control: The addition should be controlled to maintain a mild reaction temperature, as the reduction is exothermic.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Causality and Expertise:

-

Reagent Choice: Sodium dithionite is an inexpensive, easy-to-handle reducing agent that avoids the use of heavy metals (like iron powder, which generates significant waste) or high-pressure hydrogenation equipment.[9]

-

Solvent System: The mixed aqueous-organic solvent system is necessary because the nitro-compound is soluble in the organic phase (THF) while the sodium dithionite is soluble in the aqueous phase. The reaction occurs at the interface.

Application in Ticagrelor Synthesis

The synthesized 4,6-dichloro-2-(propylthio)pyrimidin-5-amine serves as the core scaffold for building the Ticagrelor molecule. In the subsequent synthetic step, a nucleophilic substitution reaction occurs where one of the chlorine atoms (at the C4 position, ortho to the amine) is displaced by the amino group of 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethanol.[8] This is followed by a ring-closure reaction via diazotization to form the characteristic triazolo[4,5-d]pyrimidine core of Ticagrelor.[8]

Caption: Subsequent use of the intermediate in Ticagrelor synthesis.

Analytical Characterization

To ensure the quality of the intermediate, a suite of analytical techniques should be employed:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and ensure the absence of structural isomers.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[10]

Safety and Handling

4,6-dichloro-2-(propylthio)pyrimidin-5-amine and its precursors are hazardous chemicals that must be handled with appropriate care.

-

GHS Hazards: The compound is classified as potentially harmful if swallowed and may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Precursor Hazards: Reagents like fuming nitric acid and phosphorus oxychloride are highly corrosive and reactive and require specialized handling procedures.

References

-

Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cas 145783-15-9, 4,6-dichloro-2-propylthiopyrimidine-5-amine. LookChem. [Link]

-

Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

Understanding Ticagrelor Intermediates: The Role of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. PubChem. [Link]

-

Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

- Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Sources

- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 2. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 3. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 10. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidine and its Crucial Role in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4,6-dichloro-2-(propylthio)pyrimidine and its key derivatives. While the parent compound serves as a foundational structure, its primary significance in the scientific and pharmaceutical landscape is defined by its 5-substituted analogues, particularly the 5-amino and 5-nitro derivatives. These compounds are critical intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the antiplatelet agent, Ticagrelor. This document will delve into the physicochemical properties, synthesis pathways, and strategic applications of this important class of molecules, offering field-proven insights for researchers and developers.

Core Physicochemical Properties: A Comparative Overview

The fundamental characteristics of 4,6-dichloro-2-(propylthio)pyrimidine and its key derivatives are summarized below. The molecular formula for the parent compound is C₇H₈Cl₂N₂S, leading to a calculated molecular weight of approximately 223.13 g/mol . The properties of the well-documented 5-amino and 5-nitro derivatives, which are central to its application in drug discovery, are also presented.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4,6-Dichloro-2-(propylthio)pyrimidine | Not Available | C₇H₈Cl₂N₂S | 223.13 (Calculated) | Not Available |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 145783-15-9 | C₇H₉Cl₂N₃S | 238.14[1] | Light pink to dark brown liquid or semi-solid[2] |

| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 145783-14-8 | C₇H₇Cl₂N₃O₂S | 268.12[3][4][5][6] | Colorless to dark yellow oil[3][5] |

The Synthetic Landscape: Pathways to Key Intermediates

The synthesis of the 5-amino and 5-nitro derivatives of 4,6-dichloro-2-(propylthio)pyrimidine is a well-established process, often starting from 2-thiobarbituric acid. The choice of synthetic route is dictated by factors such as yield, safety, and scalability for industrial production.

Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

A common pathway to the 5-nitro derivative involves a three-step process: S-alkylation, nitration, and chlorination.

Step 1: S-Alkylation of 2-Thiobarbituric Acid The initial step involves the reaction of 4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid) with a propyl halide (e.g., propyl iodide or bromopropane) in the presence of a base, such as sodium hydroxide, to yield 4,6-dihydroxy-2-(propylthio)pyrimidine. This reaction selectively adds the propyl group to the sulfur atom.

Step 2: Nitration The resulting intermediate undergoes nitration, typically using fuming nitric acid. This electrophilic aromatic substitution introduces a nitro group at the 5-position of the pyrimidine ring, yielding 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine. The strong electron-donating nature of the hydroxyl groups directs the nitration to this position.

Step 3: Chlorination The final step is the conversion of the hydroxyl groups to chloro groups. This is achieved by treating the 5-nitro derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine[7].

Caption: Synthesis workflow for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

The 5-amino derivative is a pivotal intermediate for Ticagrelor synthesis. It is typically produced via the reduction of the 5-nitro compound.

Step 1: Reduction of the Nitro Group 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is reduced to the corresponding 5-amino derivative. A variety of reducing agents can be employed for this transformation. Historically, iron powder in the presence of an acid was used; however, this method generates significant iron sludge, complicating purification on an industrial scale.

Alternative Reduction Method: Modern, more efficient, and environmentally friendly methods often utilize catalytic hydrogenation. The reaction is carried out under a hydrogen atmosphere with a catalyst such as platinum on carbon (Pt/C) to afford 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in high yield. Another approach involves the use of sodium dithionite in a mixed solvent system, which offers mild reaction conditions and high yields[8].

Sources

- 1. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. atompharma.co.in [atompharma.co.in]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | 145783-14-8 [chemicalbook.com]

- 6. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

The Lynchpin of Modern Antiplatelet Therapy: A Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidine

Foreword: The Unseen Architect in Cardiovascular Drug Development

In the landscape of modern medicinal chemistry, certain molecules, while not therapeutic agents themselves, are the unsung heroes that enable the synthesis of life-saving drugs. 4,6-Dichloro-2-(propylthio)pyrimidine is a prime example of such a pivotal entity. Its emergence and refined synthesis have been inextricably linked to the development of novel antiplatelet therapies, most notably the P2Y12 receptor antagonist, Ticagrelor. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this critical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical logic behind its synthesis and its crucial role as a versatile building block in the creation of complex pharmacologically active compounds.

Emergence and Historical Context: A Tale of Targeted Therapy

The story of 4,6-dichloro-2-(propylthio)pyrimidine is fundamentally linked to the quest for more effective and safer antiplatelet medications. The development of Ticagrelor by AstraZeneca in the late 1990s and early 2000s marked a significant advancement in the management of acute coronary syndromes.[1] Ticagrelor, a direct-acting and reversibly binding P2Y12 receptor antagonist, offered a distinct pharmacological profile compared to its predecessors like clopidogrel.[2][3] This innovation necessitated the development of robust and scalable synthetic routes for its complex molecular structure.

At the heart of Ticagrelor's structure lies a triazolopyrimidine core, and the strategic precursor to this core is 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.[2][4][5] The synthesis of this key intermediate, in turn, often proceeds through its nitro-substituted precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[6][7][8] Consequently, the history of 4,6-dichloro-2-(propylthio)pyrimidine is not one of a standalone discovery but rather a chronicle of enabling the efficient and large-scale production of a new class of cardiovascular drugs. Various synthetic strategies have been developed and patented over the years, each aiming to improve yield, reduce cost, and enhance safety and environmental friendliness for industrial-scale production.[2][3][4][7][9][10][11]

Physicochemical Properties and Structural Characterization

4,6-Dichloro-2-(propylthio)pyrimidine is a substituted pyrimidine characterized by two chlorine atoms at positions 4 and 6, and a propylthio group at position 2.[12] The presence of the dichloro-substituents makes the pyrimidine ring highly reactive towards nucleophilic substitution, a key feature exploited in its synthetic applications.[12][13]

| Property | Value | Source |

| Molecular Formula | C7H8Cl2N2S | Inferred from related compounds |

| Molecular Weight | 223.12 g/mol | Inferred from related compounds |

| Appearance | Typically a colorless or yellow oily liquid | [6] |

| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | [6] |

Note: Specific data for the title compound is sparse in the provided results; properties are inferred from its closely related nitro and amino derivatives.

The amino derivative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is described as a light pink to dark brown liquid or semi-solid.[5] Its molecular formula is C7H9Cl2N3S with a molecular weight of 238.14 g/mol .[5][14][15] The nitro derivative, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, has a molecular formula of C7H7Cl2N3O2S and a molecular weight of 268.12 g/mol .[6][16]

Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine and its Derivatives: A Strategic Overview

The synthesis of 4,6-dichloro-2-(propylthio)pyrimidine and its key derivatives is a multi-step process that has been optimized over time to ensure efficiency and scalability. The common strategies revolve around the construction of the pyrimidine ring followed by functional group interconversions.

A prevalent synthetic pathway starts from 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine).[3][9] This route involves three key transformations:

-

S-Alkylation: Introduction of the propylthio group.

-

Nitration: Addition of a nitro group at the 5-position.

-

Chlorination: Conversion of the hydroxyl groups to chloro groups.

The resulting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is then typically reduced to the corresponding amine, which is the direct precursor for the triazolopyrimidine core of Ticagrelor.[1][4][5][9][17]

Visualizing the Synthetic Workflow

Caption: Role of the pyrimidine intermediate in forming the Ticagrelor core.

Future Perspectives and Conclusion

4,6-Dichloro-2-(propylthio)pyrimidine has solidified its place as an indispensable building block in pharmaceutical manufacturing. While its history is relatively recent and tied to a specific blockbuster drug, the synthetic methodologies developed for its production have contributed to the broader knowledge base of heterocyclic chemistry. Future research may focus on developing even more efficient, cost-effective, and greener synthetic routes. The principles learned from the synthesis and application of this molecule will undoubtedly continue to inform the design and development of new therapeutic agents. For any organization involved in the synthesis of advanced pharmaceutical intermediates, a deep understanding of the chemistry and history of 4,6-dichloro-2-(propylthio)pyrimidine is not just beneficial but essential.

References

- Chen, H., & Chen, Y. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105315181A. Xiamen Medical College.

- (n.d.). Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. CN104892403A.

- (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105315181A.

-

Rao, S. V., Dubey, R. K., Kumar, C. A., Reddy, M. S., Narendar, M., & Potluri, R. B. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]

- (2014). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. US8859769B2.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Ticagrelor: An In-Depth Look at 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]

- (2014). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. CN103896857A.

-

PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]

- (2023). Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine. CN116239539A.

-

PubChem. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]

-

(2015). process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. WO2015082133A1. Retrieved from [Link]

- (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. CN102558231A.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 4. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 6. 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | 145783-14-8 [chemicalbook.com]

- 7. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 11. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 12. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]

- 13. nbinno.com [nbinno.com]

- 14. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS Number 145783-15-9 [klivon.com]

- 16. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

Application Note & Protocol: A Two-Step Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine from 2-Thiobarbituric Acid

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-dichloro-2-(propylthio)pyrimidine, a key intermediate in the manufacturing of advanced pharmaceutical agents, notably the antiplatelet drug Ticagrelor.[1][2] The protocol details a robust and efficient two-step synthetic pathway commencing from the readily available and cost-effective starting material, 2-thiobarbituric acid. The synthesis involves an initial S-alkylation to introduce the propylthio moiety, followed by a dehydrative chlorination to yield the target compound. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] 4,6-Dichloro-2-(propylthio)pyrimidine is a highly functionalized pyrimidine derivative whose reactivity, particularly at the chloro-substituted positions, makes it an invaluable building block for creating more complex molecules.[5] Its primary application lies in the synthetic pathway towards Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2]

The synthetic route described herein is predicated on a logical two-step transformation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).

-

Step 1: S-Alkylation. The process begins with the selective S-alkylation of 2-thiobarbituric acid using a suitable propyl halide. This reaction leverages the higher nucleophilicity of the sulfur atom compared to the ring nitrogens under basic conditions, ensuring the regioselective formation of 2-(propylthio)pyrimidine-4,6-diol.[2][6]

-

Step 2: Dehydrative Chlorination. The intermediate, which exists in tautomeric equilibrium with its pyrimidine-dione form, is subsequently treated with a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reagent effectively replaces the hydroxyl groups with chlorine atoms to furnish the desired 4,6-dichloro-2-(propylthio)pyrimidine.[7][8]

Overall Reaction Scheme:

Part I: S-Propylation of 2-Thiobarbituric Acid

Mechanistic Rationale

The initial step is a nucleophilic substitution reaction. 2-Thiobarbituric acid, in the presence of a strong base such as sodium hydroxide (NaOH), is deprotonated primarily at the thiol group, forming a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the propyl halide (e.g., 1-iodopropane or 1-bromopropane), displacing the halide and forming a stable carbon-sulfur bond.[9] While N-alkylation is possible, S-alkylation is kinetically favored under these conditions.[10] The reaction is typically conducted in an aqueous or alcoholic medium, which facilitates the dissolution of the base and the starting material.[2]

Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Thiobarbituric Acid | C₄H₄N₂O₂S | 144.15 | 20.0 g | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | 12.6 g | 2.27 |

| 1-Iodopropane | C₃H₇I | 169.99 | 24.6 g | 1.04 |

| Methanol | CH₃OH | 32.04 | 40 mL | - |

| Deionized Water | H₂O | 18.02 | ~120 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Cyclohexane | C₆H₁₂ | 84.16 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-thiobarbituric acid (20.0 g).[9]

-

In a separate beaker, prepare the NaOH solution by dissolving sodium hydroxide (12.6 g) in deionized water (29.4 mL). Caution: This process is exothermic.

-

Under an ice bath to maintain a temperature of 20-25°C, slowly add the NaOH solution dropwise to the flask containing the 2-thiobarbituric acid with vigorous stirring.[9]

-

After the addition is complete, continue stirring at this temperature for 40 minutes. The solid should gradually dissolve.

-

Add an additional 40 mL of deionized water to the reaction mixture.

-

Warm the mixture to 30-32°C. At this temperature, add a solution of 1-iodopropane (24.6 g) dissolved in methanol (40 mL).[9]

-

Maintain the reaction temperature at 32°C and stir for approximately 30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A significant amount of solid precipitate should form.[9][11]

-

Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 40 mL).

-

To further purify, transfer the filter cake to a flask with cyclohexane and reflux for 30 minutes. Cool to room temperature, filter, and dry the solid product under vacuum at 45°C.

-

The expected product is 2-(propylthio)pyrimidine-4,6-diol, typically obtained as an off-white to pale yellow solid. The reported yield is approximately 85%.[9]

Part II: Chlorination of 2-(Propylthio)pyrimidine-4,6-diol

Mechanistic Rationale

The conversion of the pyrimidine-4,6-diol intermediate to the dichloro product is a critical step that employs phosphorus oxychloride (POCl₃). POCl₃ is a powerful dehydrating and chlorinating agent well-suited for converting hydroxyl groups on heterocyclic rings into chlorides.[7][12] The reaction likely proceeds through the formation of a phosphate ester intermediate by the nucleophilic attack of the pyrimidine's hydroxyl groups (in the enol tautomer) on the phosphorus atom of POCl₃.[13] Subsequent nucleophilic attack by chloride ions, generated from POCl₃ itself, displaces the phosphate leaving group, yielding the chlorinated pyrimidine. The presence of a tertiary amine base like N,N-dimethylaniline or pyridine can catalyze the reaction and scavenge the HCl produced.[14][15]

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-(Propylthio)pyrimidine-4,6-diol | C₇H₁₀N₂O₂S | 186.23 | 10.0 g | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | ~35 mL (57.5 g) | ~7.0 |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ~7.0 mL (5.2 g) | ~0.75 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃(aq) | - | As needed | - |

| Saturated Sodium Chloride Soln. (Brine) | NaCl(aq) | - | As needed | - |

Procedure:

WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[7][16] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

-

To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(propylthio)pyrimidine-4,6-diol (10.0 g).

-

Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (~35 mL).

-

Place the flask in an ice bath and slowly add N,N-diisopropylethylamine (DIPEA) dropwise.[9]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-120°C) for 3-4 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up/Quenching: Prepare a large beaker (e.g., 1 L) with a substantial amount of crushed ice and water.

-

After the reaction is complete, allow the mixture to cool slightly. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas. [17]

-

Once the quenching is complete, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The product, 4,6-dichloro-2-(propylthio)pyrimidine, can be further purified by column chromatography or recrystallization if necessary. It is typically an oily substance or a low-melting solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete workflow from the starting material to the final product, including key reagents and intermediate stages.

Caption: Synthetic workflow diagram.

Safety and Troubleshooting

| Hazard | Precaution / Mitigation |

| Phosphorus Oxychloride (POCl₃) | Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas.[7][15] Always handle in a fume hood with full PPE. Quench by adding it slowly to a large excess of ice. Neutralize acidic waste before disposal. |

| Strong Bases (NaOH) | Corrosive. Avoid contact with skin and eyes. Handle with appropriate gloves and safety glasses. |

| Propyl Halides | Flammable and volatile. Work in a well-ventilated area away from ignition sources. |

| Exothermic Reactions | Both the dissolution of NaOH and the quenching of POCl₃ are highly exothermic. Use ice baths for cooling and perform additions slowly. |

| Problem | Potential Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete deprotonation or reaction. | Ensure the quality and molar ratio of the base. Increase reaction time and monitor by TLC. |

| Starting material reappears after Step 2 workup | Hydrolysis of the chlorinated product back to the diol. | Ensure the workup is performed quickly and under non-heating conditions. Ensure complete removal of water from the organic phase before solvent evaporation.[17] |

| Incomplete chlorination in Step 2 | Insufficient POCl₃ or reaction time/temperature. | Use a larger excess of POCl₃. Ensure the reaction reaches and maintains reflux temperature. Monitor closely by TLC. |

| Dark-colored product | Tar formation due to overheating or side reactions. | Ensure controlled heating. The crude product may require purification by column chromatography on silica gel. |

References

- XIAMEN MEDICAL COLLEGE. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105294573A.

- Google Patents. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN105294573A.

- Google Patents. (2014). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. CN103755490A.

-

Journal of Chinese Pharmaceutical Sciences. (2009). Study on the regioselective alkylation of 2-thiopyrimidine. [Link]

-

Guan, J., Hu, H., Wang, B., et al. (2021). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. Journal of the Chinese Institute of Engineers, 44(4), 335-342. [Link]

-

Okovytyy, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(12), 1275-1294. [Link]

-

JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(7). [Link]

-

ResearchGate. (2016). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. Retrieved from [Link]

- Google Patents. (2014). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine. CN104086616A.

-

ResearchGate. (2011). Patent Publication. Retrieved from [Link]

-

Siddiqui, S., et al. (2012). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5878-5882. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. Retrieved from [Link]

-

WIPO Patentscope. (2019). METHOD FOR PREPARATION OF CHLORINATED S-PROPYLTHIOBARBITURIC ACID. WO/2019/016111. [Link]

-

Arkat USA. (2016). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2016(v), 1-12. [Link]

-

El-Subbagh, H. I., et al. (2000). Novel reaction products from thiobarbituric Acid of biological interest. Archiv der Pharmazie, 333(1), 17-22. [Link]

-

Chen, H., et al. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Royal Society of Chemistry. [Link]

-

Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b). [Link]

-

ResearchGate. (2022). Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-Based Pyrimidines. Retrieved from [Link]

-

Bentham Science. (2022). Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-based Pyrimidines. Current Organic Chemistry, 26(11). [Link]

-

ResearchGate. (2022). Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. Retrieved from [Link]

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

- Google Patents. (1998). Method for preparing 2,4,6-trichloropyrimidine. KR19980063957A.

-

ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

-

Karimi-Jaberi, Z., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(49), 29462-29468. [Link]

-

Ghaedi, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10, 29462-29468. [Link]

Sources

- 1. Buy 2-(Propylthio)pyrimidine-4,6-diol | 145783-12-6 [smolecule.com]

- 2. 2-(Propylthio)pyrimidine-4,6-diol|CAS 145783-12-6 [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 15. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Use of 4,6-Dichloro-2-(propylthio)pyrimidine in the Synthesis of P2Y12 Receptor Antagonists

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Dichloropyrimidine Scaffold in Modern Antiplatelet Therapy

The P2Y12 receptor is a critical G-protein coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of thrombi.[1][2] Consequently, antagonists of the P2Y12 receptor are cornerstone antiplatelet medications for the prevention of cardiovascular events in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[1][3]

Among the most clinically significant P2Y12 antagonists is Ticagrelor, a member of the cyclopentyltriazolopyrimidine class.[3] Unlike irreversible thienopyridine prodrugs (e.g., clopidogrel), Ticagrelor is an orally active, direct-acting, and reversible antagonist, allowing for more consistent and manageable platelet inhibition.[1][2][4] The synthesis of Ticagrelor and other related antagonists relies heavily on the strategic functionalization of a core heterocyclic structure. The compound 4,6-dichloro-2-(propylthio)pyrimidine and its derivatives serve as foundational building blocks, offering a versatile platform for constructing the complex molecular architecture required for potent P2Y12 antagonism.[5][6][7]

This guide provides an in-depth exploration of the P2Y12 signaling pathway, the mechanism of its antagonists, and the pivotal role of 4,6-dichloro-2-(propylthio)pyrimidine. We will detail the chemical logic behind its use and provide comprehensive, step-by-step protocols for its application in the synthesis of market-leading P2Y12 inhibitors.

Part 1: The P2Y12 Receptor Signaling Pathway and Mechanism of Antagonism

1.1. The Platelet Activation Cascade

Upon vascular injury, ADP is released from dense granules of activated platelets. ADP binds to two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. While both are required for a full response, the P2Y12 receptor is the predominant mediator of sustained platelet aggregation.[2]

The activation of the P2Y12 receptor, which is coupled to the Gαi protein, initiates several downstream events:

-

Inhibition of Adenylyl Cyclase (AC): This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]

-

Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels reduce the activity of PKA, a key negative regulator of platelet activation.

-

Activation of Phosphoinositide 3-kinase (PI3K): This leads to the activation of downstream effectors like Akt, which are crucial for amplifying the aggregation signal.[10][11]

Ultimately, this cascade results in the conformational activation of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and cross-link platelets, leading to thrombus formation.[1]

Caption: P2Y12 Receptor signaling cascade leading to platelet aggregation.

1.2. Ticagrelor: An Allosteric Antagonist

Ticagrelor exerts its antiplatelet effect by binding directly and reversibly to the P2Y12 receptor.[1] Crucially, it is an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ADP binding site.[1][4] This binding induces a conformational change in the receptor that prevents ADP from initiating the downstream signaling cascade, thereby inhibiting platelet activation and aggregation.[1] Its reversibility ensures that as plasma concentrations of the drug decrease, platelet function is gradually restored.[4]

Part 2: The Synthetic Keystone: 4,6-Dichloro-2-(propylthio)pyrimidine

The versatility of 4,6-dichloro-2-(propylthio)pyrimidine and its aminated derivative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, stems from the reactivity of the pyrimidine ring.

Chemical Properties and Reactivity:

-

Electron-Deficient Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr).

-

Activating Groups: The two chlorine atoms are excellent leaving groups and further activate the ring towards SNAr. The 5-amino or 5-nitro group in key intermediates also modulates the reactivity of the C4 and C6 positions.

-

Regioselectivity: The substitution of the chlorine atoms is not random. The C4 and C6 positions are the primary sites for nucleophilic attack. In precursors like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, the strong electron-withdrawing effect of the nitro group significantly enhances the reactivity of the chlorine atoms.[12] The choice of nucleophile, base, and reaction conditions allows for controlled, sequential displacement of the chlorides, which is fundamental to building the asymmetric structure of Ticagrelor. Generally, substitution is favored at the C4 and C6 positions over the C2 position on a dichloropyrimidine scaffold.[13]

Part 3: Synthetic Protocols for Ticagrelor Intermediates and Final API

The following protocols outline a common synthetic route to Ticagrelor, highlighting the central role of the dichloropyrimidine intermediate.

3.1. Synthesis of Key Intermediate: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (1)

This core intermediate is typically prepared from 2-thiobarbituric acid in a multi-step process.

Caption: Overall synthetic workflow for Ticagrelor.

Protocol 3.1.1: Preparation of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

This protocol describes the initial steps to create the nitrated dichloropyrimidine core.

Rationale: This three-step sequence efficiently builds the core structure.

-

S-Alkylation: Introduces the propylthio side chain. Using a base and a propyl halide is a standard and cost-effective method.[14]

-

Nitration: The addition of a nitro group at the 5-position is crucial. This electron-withdrawing group activates the C4 and C6 positions for the subsequent chlorination and SNAr reactions. Fuming nitric acid is a potent nitrating agent for this transformation.[15]

-

Chlorination: Replaces the hydroxyl groups with chlorides, which are excellent leaving groups for the key bond-forming reactions to follow. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose.[16][17]

| Reagents & Materials | M.W. | Eq. | Amount |

| Step A: Propylation | |||

| 2-Thiobarbituric Acid | 144.15 | 1.0 | As required |

| Propyl Bromide | 123.00 | ~1.1 | |

| Base (e.g., NaOH) | 40.00 | ~2.2 | |

| Solvent (e.g., Water/Methanol) | - | - | |

| Step B: Nitration | |||

| 2-Propylthio-pyrimidine-4,6-diol | 186.23 | 1.0 | |

| Fuming Nitric Acid | 63.01 | ~4-5 | |

| Acetic Acid | 60.05 | - | Solvent |

| Step C: Chlorination | |||

| 5-Nitro-2-propylthiopyrimidine-4,6-diol | 231.23 | 1.0 | |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~5-10 | Reagent/Solvent |

| Base (e.g., DIPEA) | 129.24 | ~2.5 |

Procedure:

Step A: S-Alkylation of 2-Thiobarbituric Acid

-

Dissolve 2-thiobarbituric acid and sodium hydroxide in a water/methanol mixture in a reaction vessel.

-

Cool the solution and add propyl bromide dropwise, maintaining the temperature.

-

Allow the reaction to stir at room temperature for 20-24 hours. Monitor completion by TLC.

-

Acidify the reaction mixture with HCl to a pH of ~2 to precipitate the product.[16]

-

Filter the solid, wash with water, and dry to yield 2-propylthio-pyrimidine-4,6-diol .

Step B: Nitration

-

In a separate vessel, carefully add fuming nitric acid to acetic acid while cooling in an ice bath to maintain a temperature between 25-30°C.[15]

-

Slowly add the 2-propylthio-pyrimidine-4,6-diol from Step A to the nitric acid solution, ensuring the temperature does not exceed 30°C.[15]

-

Stir the mixture for 1-2 hours at room temperature.

-

Quench the reaction by slowly adding the mixture to ice water, which will precipitate the product.

-

Filter, wash thoroughly with water, and dry to obtain 5-nitro-2-propylthiopyrimidine-4,6-diol .

Step C: Chlorination

-

To a flask, add the nitrated intermediate from Step B and phosphorus oxychloride.

-

Carefully add N,N-Diisopropylethylamine (DIPEA) dropwise while keeping the temperature below 25°C.[16]

-

Heat the reaction mixture to reflux (around 110-115°C) and maintain for 4-5 hours.[16] Monitor by TLC or HPLC.

-

After completion, cool the reaction to room temperature and quench by slowly pouring it into ice water.

-

Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-